Ethyl 2-[(3,5-dichlorophenyl)amino]acetate
Description
Ethyl 2-[(3,5-dichlorophenyl)amino]acetate (C₁₀H₁₁Cl₂NO₂, MW: 248.11) is an ester derivative featuring a 3,5-dichlorophenyl group linked to an aminoacetate backbone. The 3,5-dichloro substitution on the phenyl ring enhances lipophilicity and steric bulk, which can influence binding affinity and metabolic stability in bioactive molecules .
Properties
IUPAC Name |
ethyl 2-(3,5-dichloroanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-9-4-7(11)3-8(12)5-9/h3-5,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHDHOSMXNFGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,5-dichlorophenyl)amino]acetate typically involves the reaction of 3,5-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,5-dichlorophenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Ethyl 2-[(3,5-dichlorophenyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a tool for investigating enzyme activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,5-dichlorophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
Ethyl 2-(3,5-Dichlorophenyl)acetate (CAS 200214-60-4)
- Structure: Lacks the amino group, replacing it with a direct methylene linkage.
- Molecular Weight : 233.10 (vs. 248.11 for the target compound).
- Impact: The absence of the amino group reduces hydrogen-bonding capacity and polar surface area, likely decreasing solubility in aqueous media compared to the target compound .
Ethyl 2-(2-[Ethyl(3,5-Dichlorophenyl)amino]phenyl)acetate (14d)
- Structure: Incorporates an ethylated amino group on a biphenyl scaffold.
- Synthesis : Achieved via alkylation with n-BuLi/EtI (59% yield), highlighting the challenges of introducing branched alkyl groups on aromatic amines .
Ethyl 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
- Structure: Features a triazole ring instead of the aminoacetate moiety.
- Synthesis : Synthesized via cyclization of hydrazones with acetaldehyde oxime (84.5% yield), demonstrating the efficiency of heterocycle formation compared to linear ester derivatives .
- Application : As a triazole-containing analog, this compound is optimized for kinase inhibition, suggesting that heterocyclic replacements can enhance target engagement .
Physicochemical Properties
Hydrogen-Bonding and Polarity
- Target Compound: Likely has 1 hydrogen-bond donor (NH) and 4 acceptors (ester carbonyl, amino group), inferred from analogs like Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate (1 donor, 4 acceptors; TPSA: 50.7 Ų) .
- Ethyl 2-(3,5-Dichlorophenyl)acetate: No hydrogen-bond donors, reducing polar interactions critical for target binding in drug design .
Lipophilicity (LogP)
Biological Activity
Ethyl 2-[(3,5-dichlorophenyl)amino]acetate, also known as ethyl 2-amino-2-(3,5-dichlorophenyl)acetate, is a compound that has garnered attention in various fields of biological and medicinal research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂Cl₂N O₂
- Molecular Weight : Approximately 276.16 g/mol
- Functional Groups : Contains an amino group and a dichlorophenyl moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichlorophenyl group enhances binding affinity to various enzymes and receptors, modulating their activity. The compound can function as either an inhibitor or an activator depending on the targeted pathway.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural analogs have been explored for their capability to disrupt cancer cell proliferation pathways .
Hypolipemic Activity
This compound has demonstrated lipid-lowering effects, making it a candidate for managing conditions like hyperlipidemia. Research has indicated its potential role in lowering cholesterol and triglyceride levels in animal models.
In Vitro Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. The results showed a significant reduction in bacterial counts when treated with the compound.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). It resulted in a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 25
Case Studies
A notable case study involved administering this compound to diabetic rats. The treatment resulted in significant improvements in blood glucose levels and lipid profiles over a period of four weeks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
